

# (S)-3-Chlorolactic acid chemical properties

**Author:** BenchChem Technical Support Team. **Date:** March 2026

## Compound of Interest

Compound Name: 3-Chlorolactic acid, (S)-

CAS No.: 82079-44-5

Cat. No.: B1593478

[Get Quote](#)

An In-Depth Technical Guide to (S)-3-Chlorolactic Acid: Properties, Synthesis, and Applications

## Introduction: A Versatile Chiral Synthron

(S)-3-Chlorolactic acid, systematically known as (2S)-3-chloro-2-hydroxypropanoic acid, is a functionalized organic compound of significant interest in synthetic chemistry.<sup>[1][2]</sup> As a derivative of lactic acid, it incorporates a chlorine atom, a hydroxyl group, and a carboxylic acid, all centered around a chiral carbon.<sup>[1][3][4]</sup> This trifunctional nature, combined with its specific (S)-stereochemistry, makes it a valuable and versatile chiral building block, or "synthron," for the construction of more complex, optically active molecules.<sup>[5][6][7]</sup> Its utility is most pronounced in the pharmaceutical and agrochemical industries, where precise stereochemistry is often a critical determinant of biological activity.<sup>[1][8]</sup> This guide provides a comprehensive overview of its chemical properties, spectroscopic signature, synthesis, reactivity, and applications for professionals in research and drug development.

## Part 1: Physicochemical and Spectroscopic Profile

A thorough understanding of a molecule's properties is fundamental to its application. (S)-3-Chlorolactic acid is a 2-hydroxy monocarboxylic acid and an organochlorine compound.<sup>[3][4]</sup>

## Core Chemical and Physical Properties

The key identifiers and physical properties of (S)-3-Chlorolactic acid are summarized below. These data are essential for reaction planning, purification, and analytical characterization.

Property	Value	Source
IUPAC Name	(2S)-3-chloro-2-hydroxypropanoic acid	PubChem[2]
CAS Number	82079-44-5	PubChem[2]
Molecular Formula	C <sub>3</sub> H <sub>5</sub> ClO <sub>3</sub>	PubChem[2][3]
Molecular Weight	124.52 g/mol	PubChem[2][3]
Canonical SMILES	C(O)Cl	PubChem[2]
InChIKey	OSLCJYYQMKPZHU-UWTATZPHSA-N	PubChem[2]
XLogP3	-0.2	PubChem[2][3]

## Spectroscopic Data Analysis for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the structure and purity of a synthesized compound.[9][10] The expected spectral characteristics of (S)-3-Chlorolactic acid are as follows:

- <sup>1</sup>H NMR (Proton Nuclear Magnetic Resonance):** The proton NMR spectrum is expected to show three distinct signals. The proton on the chiral carbon (C2) would appear as a doublet of doublets (dd) due to coupling with the two diastereotopic protons on the adjacent chloromethyl group (C3). The two C3 protons would each appear as a doublet of doublets, coupling with each other (geminal coupling) and with the C2 proton. The acidic proton of the carboxylic acid and the proton of the hydroxyl group may appear as broad singlets, and their chemical shifts can be concentration-dependent and may exchange with D<sub>2</sub>O.
- <sup>13</sup>C NMR (Carbon-13 Nuclear Magnetic Resonance):** A <sup>13</sup>C NMR spectrum will display three signals corresponding to the three carbon atoms in the molecule: one for the carbonyl carbon of the carboxylic acid (~170-180 ppm), one for the carbon bearing the hydroxyl group (~60-70 ppm), and one for the chloromethyl carbon (~40-50 ppm).[11]
- IR (Infrared) Spectroscopy:** The IR spectrum provides key information about the functional groups present.[12] Key expected absorption bands include a broad peak around 3500-2500

$\text{cm}^{-1}$  corresponding to the O-H stretching of both the carboxylic acid and the alcohol, a sharp, strong peak around  $1720 \text{ cm}^{-1}$  for the C=O (carbonyl) stretch of the carboxylic acid, and a C-Cl stretching band typically found in the  $800\text{-}600 \text{ cm}^{-1}$  region.

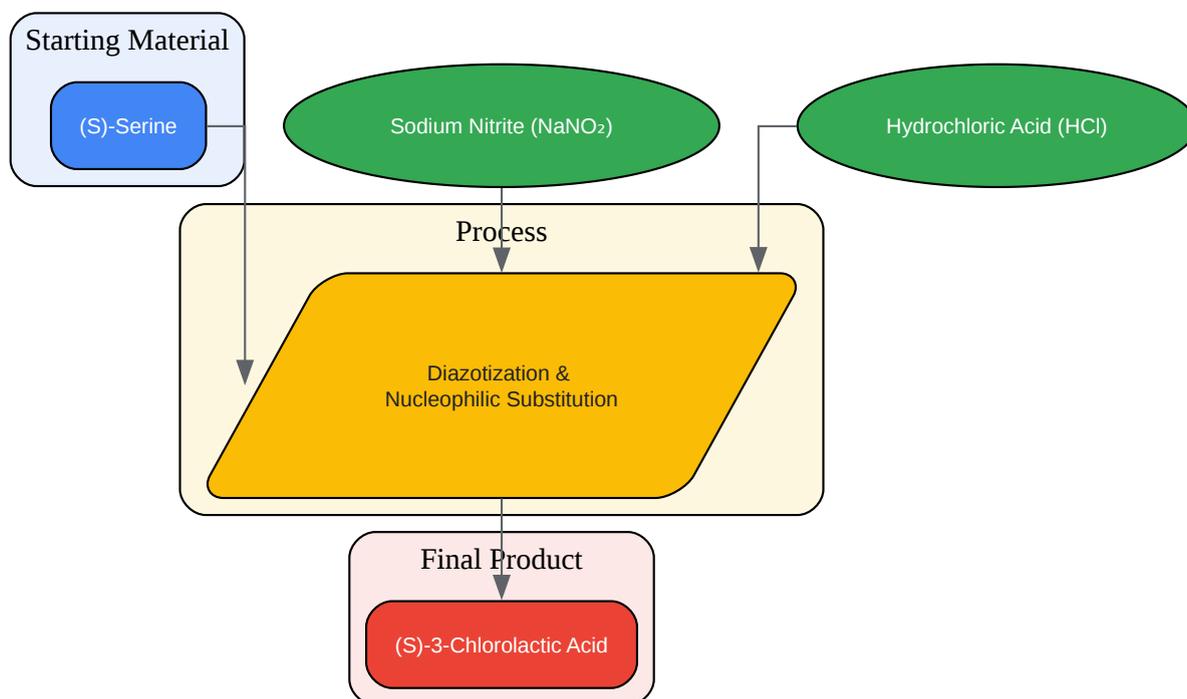
- MS (Mass Spectrometry): Mass spectrometry is used to determine the molecular weight and formula.[9] The electron ionization (EI) mass spectrum would show a molecular ion ( $\text{M}^+$ ) peak. A characteristic feature would be the isotopic pattern for chlorine: two peaks for the molecular ion,  $[\text{M}]^+$  and  $[\text{M}+2]^+$ , in an approximate 3:1 ratio, corresponding to the natural abundance of the  $^{35}\text{Cl}$  and  $^{37}\text{Cl}$  isotopes.[9] Common fragmentation patterns would involve the loss of  $\text{H}_2\text{O}$ ,  $\text{COOH}$ , and Cl radicals.

## Part 2: Synthesis and Reactivity

As a chiral building block, the efficient and stereospecific synthesis of (S)-3-Chlorolactic acid is paramount. Its reactivity is governed by its three functional groups, allowing for a wide range of chemical transformations.

### Synthesis Methodologies

Several routes to (S)-3-Chlorolactic acid have been developed. A common and reliable laboratory-scale method involves the stereospecific diazotization of a readily available chiral precursor, (S)-serine. This method retains the stereochemistry of the starting material.



[Click to download full resolution via product page](#)

Caption: Synthesis workflow for (S)-3-Chlorolactic acid.

This protocol is adapted from established procedures for converting chiral  $\alpha$ -amino acids to  $\alpha$ -halo acids.[13]

- **Dissolution:** Dissolve (S)-serine in an aqueous solution of hydrochloric acid (e.g., 2.5 M HCl) in a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel. The acid serves as both the solvent and the source of the chloride nucleophile and nitrous acid precursor.
- **Cooling:** Cool the reaction vessel in an ice/salt bath to a stable internal temperature of 0°C to -5°C. Maintaining a low temperature is critical to ensure the stability of the intermediate diazonium salt and to prevent the formation of unwanted byproducts.

- **Nitrite Addition:** Prepare a pre-cooled aqueous solution of sodium nitrite ( $\text{NaNO}_2$ ). Add this solution dropwise to the stirred serine solution over several hours, ensuring the reaction temperature does not exceed  $0^\circ\text{C}$ . The slow addition rate controls the exothermic reaction and the rate of  $\text{N}_2$  gas evolution.
- **Reaction & Quenching:** After the addition is complete, allow the mixture to stir at low temperature for an additional 2-3 hours, then let it slowly warm to room temperature overnight. This ensures the complete conversion of the diazonium intermediate.
- **Work-up & Extraction:** The resulting aqueous solution contains the product. Extract the (S)-3-Chlorolactic acid into an organic solvent such as diethyl ether or ethyl acetate. Multiple extractions are recommended to maximize yield.
- **Purification:** Combine the organic extracts, dry over an anhydrous salt (e.g.,  $\text{MgSO}_4$ ), filter, and remove the solvent under reduced pressure. The crude product can be further purified by recrystallization or column chromatography if necessary.

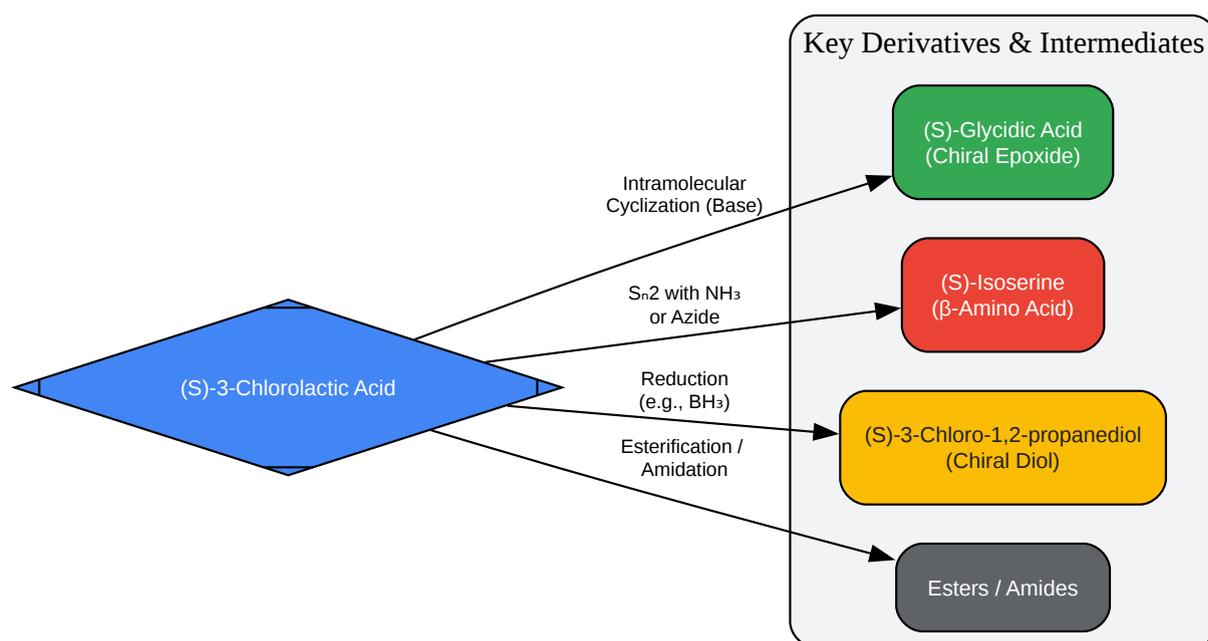
**Causality and Expertise:** The choice of HCl is deliberate; it provides the chloride ion that displaces the diazonium group. The strict temperature control is the most critical parameter; if the temperature rises, the diazonium salt can decompose via other pathways, leading to elimination products or racemization, thus compromising the yield and stereochemical purity of the final product.<sup>[13]</sup>

## Chemical Reactivity and Synthetic Applications

The power of (S)-3-Chlorolactic acid as a synthon lies in the orthogonal reactivity of its functional groups.

- **At the Chlorine Center (C3):** The chlorine atom is a good leaving group, susceptible to nucleophilic substitution ( $\text{S}_{\text{N}}2$ ) reactions. This allows for the introduction of various functionalities, such as azides (to form amino acids), thiols, or cyanides.
- **At the Hydroxyl Center (C2):** The secondary alcohol can be oxidized to a ketone (forming 3-chloropyruvic acid), esterified, or used to direct stereoselective reactions on adjacent centers.

- At the Carboxylic Acid: The carboxyl group can be reduced to a primary alcohol, converted to esters, amides, or acid chlorides for further elaboration.
- Intramolecular Reactions: Under basic conditions, the hydroxyl group can displace the adjacent chlorine atom in an intramolecular  $S_N2$  reaction to form (S)-glycidic acid, a valuable chiral epoxide intermediate.



[Click to download full resolution via product page](#)

Caption: Reactivity map of (S)-3-Chlorolactic acid.

This versatility has been exploited in the synthesis of numerous complex molecules. For instance, the related (R)-enantiomer is a known intermediate in the industrial synthesis of Lacosamide, an antiepileptic drug, highlighting the pharmaceutical relevance of this structural motif.[14]

## Part 3: Safety, Handling, and Biological Context

Proper handling of any chemical reagent is crucial for laboratory safety. Furthermore, understanding its biological context can provide insights into potential applications and hazards.

## Safety and Hazard Information

Based on available safety data, compounds in the chlorolactic acid family are corrosive and require careful handling.

- GHS Hazard Statements: The racemic mixture is classified as causing severe skin burns and eye damage (H314).[3] Some related chlorinated compounds are also listed as toxic if swallowed and may cause cancer.[15]
- Precautionary Measures:
  - Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.[16][17] Work should be conducted in a well-ventilated fume hood.
  - Handling: Avoid direct contact with skin and eyes.[16][17] Do not breathe dust or vapors. Wash hands thoroughly after handling.
  - Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases or oxidizing agents.
  - Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Do not allow the product to enter drains.[16]

## Biological Significance

(S)-3-Chlorolactic acid and related compounds have been studied for their biological activity. Some research indicates that 3-chlorolactic acid can exhibit antimicrobial and antifungal properties, though the efficacy depends on the specific microorganism and conditions.[1] Its ability to interfere with microbial growth pathways makes it a subject of interest in medicinal chemistry.[1]

## Conclusion

(S)-3-Chlorolactic acid stands out as a high-value chiral synthon due to its densely packed and modifiable functional groups. Its well-defined stereochemistry provides a crucial starting point for the enantioselective synthesis of complex target molecules, particularly within the pharmaceutical industry. A firm grasp of its physicochemical properties, spectroscopic fingerprints, and reactivity profile enables researchers to leverage its full synthetic potential. Adherence to strict safety protocols is mandatory for its handling. As the demand for enantiomerically pure drugs continues to grow, the importance of versatile building blocks like (S)-3-Chlorolactic acid in the drug discovery and development pipeline is set to increase.

## References

- Title: 3-Chlorolactic Acid Properties Source: Ontosight AI URL
- Title: **3-Chlorolactic acid, (S)-** | C<sub>3</sub>H<sub>5</sub>ClO<sub>3</sub> | CID 158033 Source: PubChem - NIH URL: [\[Link\]](#)
- Title: Chlorolactic acid | C<sub>3</sub>H<sub>5</sub>ClO<sub>3</sub> | CID 92899 Source: PubChem - NIH URL:[\[Link\]](#)
- Title: Safety data sheet for (S)
- Title: Chemical: 3-chlorolactic acid Source: Saccharomyces Genome Database URL:[\[Link\]](#)
- Title: **3-Chlorolactic acid, (S)-** - Chemical Details Source: EPA URL:[\[Link\]](#)
- Title: Method for producing 3-chloro-2-hydroxypropanesulfonic acid sodium salt Source: Google Patents URL
- Title: Improved Process For The Preparation Of (R) 3 Chloro 2 Hydroxypropanoic Acid By Using Continuous Stirred Tank Reactors Technology Source: Quick Company URL:[\[Link\]](#)
- Title: Synthesis of 3-chloro-2-hydroxypropylsulfonic acid sodium salt Source: PrepChem.com URL:[\[Link\]](#)
- Title: 2-chloroalkanoic acids of high enantiomeric purity from (s) Source: Organic Syntheses Procedure URL:[\[Link\]](#)
- Title: Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review Source: PMC URL:[\[Link\]](#)

- Title: Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis Source: University Course Material URL:[[Link](#)]
- Title: A Comprehensive Review on Applications of Polylactic Acid in Novel Drug Delivery System Source: Dove Press URL:[[Link](#)]
- Title: Chiral Building Blocks Source: Takasago International Corporation URL:[[Link](#)]
- Title: MS and NMR Analysis of Isotopically Labeled Chloramination Disinfection Byproducts: Hyperlinks and Chemical Reactions Source: PMC URL:[[Link](#)]
- Title: Synthesis of Chiral Building Blocks for Use in Drug Discovery Source: ResearchGate URL:[[Link](#)]
- Title: Problems from Previous Years' Exams Source: University of Wisconsin-Madison Chemistry URL:[[Link](#)]
- Title: Chiral Building Blocks For New Pharmaceuticals Finally Available In Large Quantities Source: ScienceDaily URL:[[Link](#)]
- Title: Spectroscopy Worked Example Combining IR, MS, and NMR Source: LabXchange URL:[[Link](#)]
- Title: S3.2.12 Interpret IR, Mass Spec and H NMR Data in Structural Analysis [HL IB CHEMISTRY] Source: YouTube URL:[[Link](#)]
- Title: Novel synthetic method of (S)
- Title: Recent Applications of PLGA in Drug Delivery Systems Source: MDPI URL:[[Link](#)]
- Title: Synthesis of three-arm block copolymer poly(lactic-co-glycolic acid)–poly(ethylene glycol) with oxalyl chloride and its application in hydrophobic drug delivery Source: ResearchGate URL:[[Link](#)]
- Title: Synthesis, characterization, biodegradation, and drug delivery application of biodegradable lactic/glycolic acid polymers: Part III. Drug delivery application Source: PubMed URL:[[Link](#)]

- Title: Preparation of Chlorinated 3-Indolylic Acids Source: SciSpace URL:[[Link](#)]

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. [ontosight.ai](https://ontosight.ai) [[ontosight.ai](https://ontosight.ai)]
- 2. 3-Chlorolactic acid, (S)- | C<sub>3</sub>H<sub>5</sub>ClO<sub>3</sub> | CID 158033 - PubChem [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov)]
- 3. Chlorolactic acid | C<sub>3</sub>H<sub>5</sub>ClO<sub>3</sub> | CID 92899 - PubChem [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov)]
- 4. 3-chlorolactic acid | SGD [[yeastgenome.org](https://yeastgenome.org)]
- 5. Chiral Building Blocks | Takasago International Corporation [[takasago.com](https://takasago.com)]
- 6. [researchgate.net](https://researchgate.net) [[researchgate.net](https://researchgate.net)]
- 7. [sciencedaily.com](https://sciencedaily.com) [[sciencedaily.com](https://sciencedaily.com)]
- 8. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 9. [lehigh.edu](https://lehigh.edu) [[lehigh.edu](https://lehigh.edu)]
- 10. [LabXchange](https://labxchange.org) [[labxchange.org](https://labxchange.org)]
- 11. [medchemexpress.com](https://medchemexpress.com) [[medchemexpress.com](https://medchemexpress.com)]
- 12. Problems from Previous Years' Exams [[chem.uci.edu](https://chem.uci.edu)]
- 13. Organic Syntheses Procedure [[orgsyn.org](https://orgsyn.org)]
- 14. Improved Process For The Preparation Of (R) 3 Chloro 2 [[quickcompany.in](https://quickcompany.in)]
- 15. [bg.cpachem.com](https://bg.cpachem.com) [[bg.cpachem.com](https://bg.cpachem.com)]
- 16. [klamathcc.edu](https://klamathcc.edu) [[klamathcc.edu](https://klamathcc.edu)]
- 17. [fishersci.com](https://fishersci.com) [[fishersci.com](https://fishersci.com)]
- To cite this document: BenchChem. [(S)-3-Chlorolactic acid chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1593478#s-3-chlorolactic-acid-chemical-properties>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)